An In-depth Technical Guide to the Fundamental Properties of Methyl L-alaninate
An In-depth Technical Guide to the Fundamental Properties of Methyl L-alaninate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl L-alaninate, also known as L-alanine methyl ester, is the methyl ester derivative of the non-essential amino acid L-alanine. It is a crucial chiral building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and peptidomimetics.[1] Its primary utility lies in serving as a protected form of L-alanine, allowing for selective chemical modifications at other positions of a molecule.[2] This guide provides a comprehensive overview of the fundamental properties of Methyl L-alaninate, with a focus on its more common and stable hydrochloride salt, including its physicochemical characteristics, spectral data, synthesis, and applications in research and drug development.
Physicochemical Properties
Methyl L-alaninate is most commonly handled and stored as its hydrochloride salt to enhance its stability and ease of handling.[1] The free base is a less stable entity. The quantitative properties of both the free base and its hydrochloride salt are summarized below for comparative analysis.
Table 1: Physical and Chemical Properties of Methyl L-alaninate and its Hydrochloride Salt
| Property | Methyl L-alaninate (Free Base) | Methyl L-alaninate Hydrochloride |
| CAS Number | 10065-72-2 | 2491-20-5 |
| Molecular Formula | C₄H₉NO₂ | C₄H₁₀ClNO₂ |
| Molecular Weight | 103.12 g/mol | 139.58 g/mol |
| Appearance | - | White to off-white crystalline solid |
| Melting Point | Not widely reported | 109-111 °C |
| Boiling Point | 101.5 °C at 760 mmHg | Not applicable |
| Density | 1.01 g/cm³ | Not available |
| Solubility | Not widely reported | Soluble in water (100 mg/mL), ethanol (~30 mg/mL), DMSO (~20 mg/mL), and DMF (~20 mg/mL).[3] |
| Optical Rotation | Not widely reported | [α]25/D +7.0° (c = 1.6 in methanol) |
Spectroscopic Data
The structural elucidation and purity assessment of Methyl L-alaninate hydrochloride are typically performed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of Methyl L-alaninate hydrochloride. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.
Table 2: ¹H NMR Spectral Data for Methyl L-alaninate Hydrochloride
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.2 | Quartet | 1H | α-CH |
| ~3.8 | Singlet | 3H | O-CH₃ |
| ~1.6 | Doublet | 3H | β-CH₃ |
| ~8.5 | Broad Singlet | 3H | NH₃⁺ |
Note: Chemical shifts can vary slightly depending on the solvent used.
Table 3: ¹³C NMR Spectral Data for Methyl L-alaninate Hydrochloride
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (ester) |
| ~53 | O-CH₃ |
| ~49 | α-CH |
| ~16 | β-CH₃ |
Note: Chemical shifts can vary slightly depending on the solvent used.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Key IR Absorption Bands for Methyl L-alaninate Hydrochloride
| Wavenumber (cm⁻¹) | Functional Group |
| ~3000-2800 | N-H stretch (ammonium) |
| ~1740 | C=O stretch (ester) |
| ~1580 | N-H bend (ammonium) |
| ~1240 | C-O stretch (ester) |
Experimental Protocols
Synthesis of Methyl L-alaninate Hydrochloride
Two common methods for the synthesis of amino acid methyl ester hydrochlorides are presented below.
Method 1: Using Thionyl Chloride in Methanol
This is a widely used and effective method for the esterification of amino acids.
-
Materials:
-
L-alanine
-
Anhydrous methanol
-
Thionyl chloride (SOCl₂)
-
Dry diethyl ether or tert-butyl methyl ether
-
-
Procedure:
-
Suspend L-alanine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the stirred suspension. Caution: The reaction is exothermic and releases HCl gas. This step must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting solid or oil, add dry diethyl ether or tert-butyl methyl ether to induce crystallization.[4]
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold dry ether, and dry under vacuum to yield Methyl L-alaninate hydrochloride.[4]
-
Method 2: Using Trimethylchlorosilane (TMSCl) in Methanol
This method offers a convenient and milder alternative to the thionyl chloride method.[5][6]
-
Materials:
-
L-alanine
-
Anhydrous methanol
-
Trimethylchlorosilane (TMSCl)
-
-
Procedure:
-
Suspend L-alanine (1.0 eq) in anhydrous methanol in a round-bottom flask with a magnetic stirrer.[5]
-
Slowly add trimethylchlorosilane (2.0 eq) to the suspension at room temperature.[5]
-
Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete (monitored by TLC).[7]
-
Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.[5]
-
The resulting solid is Methyl L-alaninate hydrochloride, which can be further purified by recrystallization if necessary.[5]
-
Purification by Recrystallization
-
Procedure:
-
Dissolve the crude Methyl L-alaninate hydrochloride in a minimal amount of hot isopropanol.[8]
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cooling in an ice bath can maximize the yield of the crystals.[8]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.[8]
-
Neutralization to the Free Base
To obtain the free base of Methyl L-alaninate for subsequent reactions, the hydrochloride salt can be neutralized.
-
Procedure:
-
Dissolve Methyl L-alaninate hydrochloride in a suitable solvent such as chloroform or dichloromethane.[1]
-
Add an equivalent amount of a base, such as triethylamine, dropwise while stirring.[1]
-
Stir the mixture at room temperature for a few hours.[1]
-
The triethylamine hydrochloride salt will precipitate out and can be removed by filtration.
-
The filtrate contains the free Methyl L-alaninate in solution, which can be used directly or concentrated.
-
Applications in Research and Drug Development
Methyl L-alaninate serves as a versatile building block in several areas of chemical and pharmaceutical research:
-
Peptide Synthesis: It is a fundamental component in the synthesis of peptides and peptidomimetics. The methyl ester group protects the carboxylic acid functionality of alanine, allowing for the formation of peptide bonds at the amino group.[1]
-
Chiral Intermediate: Due to its chiral center, it is widely used as a starting material in the asymmetric synthesis of complex organic molecules.[1]
-
Drug Development: Methyl L-alaninate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it has been utilized in the synthesis of antiviral agents, such as those with anti-HIV activity, and anticancer agents.[3]
-
Metabolism Studies: The stable isotope-labeled versions of Methyl L-alaninate are used in in-vivo studies to investigate glucose and alanine metabolism, particularly in the context of diseases like diabetes.
Biological Role and Signaling Pathways
There is no direct evidence to suggest that Methyl L-alaninate itself plays an active role in biological signaling pathways. Its primary biological relevance stems from being a derivative of L-alanine. L-alanine is known to be involved in various metabolic processes and can influence cellular signaling. For example, L-alanine can activate AMP-activated protein kinase (AMPK) in the liver, thereby modulating systemic glucose metabolism. Furthermore, prolonged exposure to L-alanine has been shown to regulate gene expression related to metabolism, signaling, and apoptosis in pancreatic beta-cells.[9][10] However, these biological activities are attributed to L-alanine, and Methyl L-alaninate is typically used as a synthetic tool to introduce the alaninate moiety into larger molecules or as a tracer in metabolic studies.
Visualizations
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and purification of Methyl L-alaninate hydrochloride.
Conclusion
Methyl L-alaninate, particularly in its hydrochloride form, is a fundamentally important chiral building block with well-defined physicochemical and spectroscopic properties. Its synthesis is readily achievable through established esterification protocols, and its high purity can be obtained via recrystallization. While it does not appear to have a direct role in biological signaling, its utility as a protected amino acid derivative in peptide synthesis and as a key intermediate in the development of a wide range of pharmaceuticals underscores its significance in medicinal chemistry and drug discovery. This guide provides a solid foundation of its core properties for researchers and scientists working in these fields.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pianetachimica.it [pianetachimica.it]
- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. L-Alanine induces changes in metabolic and signal transduction gene expression in a clonal rat pancreatic beta-cell line and protects from pro-inflammatory cytokine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.atu.ie [pure.atu.ie]

